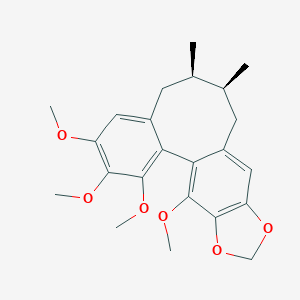

gomisin N

Overview

Description

Gomisin N (GN) is a lignan compound found in Schisandra chinensis, a woody plant endemic to Asia . It has been shown to possess anti-oxidative, anti-tumorigenic, and anti-inflammatory activities . It also exhibits hepatoprotective effects in vivo and in vitro .

Synthesis Analysis

While there is limited information available on the synthesis of gomisin N, it is known to be a physiological lignan derived from Schisandra chinensis . It’s also reported that GN inhibits melanin synthesis by repressing the expression of MITF and melanogenic enzymes .Chemical Reactions Analysis

Gomisin N has been found to inhibit adipogenesis and lipogenesis in adipocyte differentiation . It not only increases the expression of thermogenic factors, including uncoupling protein 1 (UCP1), but also enhances fatty acid oxidation (FAO) in 3T3-L1 cells .Scientific Research Applications

Inhibition of Melanogenesis

Gomisin N has been found to inhibit melanogenesis, the process of melanin production. It significantly reduces the melanin content without causing cellular toxicity . Gomisin N downregulates the expression levels of key proteins that function in melanogenesis, such as melanocortin 1 receptor (MC1R), adenylyl cyclase 2, microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2) . This suggests that Gomisin N could potentially be used in skin whitening treatments .

Anti-Oxidative Properties

Gomisin N, one of the lignan compounds found in Schisandra chinensis, has been shown to possess anti-oxidative properties . These properties could potentially be harnessed in the treatment of diseases caused by oxidative stress.

Anti-Tumorigenic Properties

Gomisin N has also been shown to have anti-tumorigenic properties . This suggests that it could potentially be used in cancer treatments, although more research is needed in this area.

Anti-Inflammatory Properties

In addition to its anti-oxidative and anti-tumorigenic properties, Gomisin N has been shown to have anti-inflammatory properties . This suggests that it could potentially be used in the treatment of inflammatory diseases.

Treatment of Obesity

Gomisin N has been found to have beneficial effects in the treatment of obesity. In a study using Drosophila melanogaster as a diet-induced obese model, Gomisin N was found to lower body weight and induce a specific upregulation of lipid storage droplet (Lsd)-2 and hormone-sensitive lipase (Hsl), in addition to improving lifespan . This suggests that Gomisin N could potentially be used in the prevention and treatment of obesity .

Regulation of Endoplasmic Reticulum Stress Response

Gomisin N appears to downregulate heat shock protein Hsp90 family member (dGRP94), a key regulator of the endoplasmic reticulum stress response . This may contribute to improved lifespan in the presence of Gomisin N .

Mechanism of Action

Target of Action

Gomisin N, a lignan isolated from the dried fruits of Schisandra chinensis, primarily targets the Phosphatidylinositol 3-kinase (PI3K)–Akt–mammalian target of rapamycin (mTOR) pathway . This pathway has been implicated in the pathogenesis of liver cancer .

Mode of Action

Gomisin N interacts with its targets by inhibiting the PI3K–Akt pathway and regulating the mTOR–ULK1 pathway in liver cancer cells . It reduces the protein levels of phospho-PI3K (p85 tyrosine (Tyr)458), phospho-Akt (serine (Ser)473), and Akt downstream molecules Mcl-1 in HepG2 and HCCLM3 cells . Meanwhile, Gomisin N activates mTOR and inhibits ULK1 (a negative downstream effector of mTOR) activities .

Biochemical Pathways

The PI3K–Akt–mTOR pathway is a crucial biochemical pathway affected by Gomisin N . This pathway plays a significant role in cell survival, growth, and metabolism. Gomisin N’s action on this pathway leads to the inhibition of autophagy in liver cancer cells .

Pharmacokinetics

A study has reported reliable responses at concentrations of 05-200 ng/ml for Gomisin N . This suggests that Gomisin N may have good bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

Gomisin N has been reported to reduce the viability of, and induce apoptosis in, HepG2 liver cancer cells . It also inhibits autophagy in liver cancer cells . These molecular and cellular effects are primarily due to the inhibition of the PI3K–Akt pathway and regulation of the mTOR–ULK1 pathway .

Action Environment

The action, efficacy, and stability of Gomisin N can be influenced by various environmental factors. For instance, the presence of ethanol has been shown to enhance the protective effect of Gomisin N against ethanol-induced liver injury . .

Safety and Hazards

properties

IUPAC Name |

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231747 | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

gomisin N | |

CAS RN |

61281-37-6, 69176-52-9, 82467-52-5 | |

| Record name | gamma-Schizandrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gomisin N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Schisandrin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCHISANDRIN B, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOMISIN N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

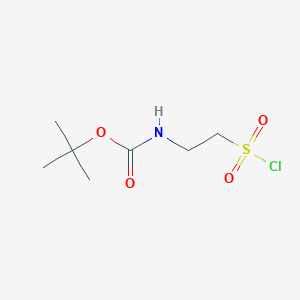

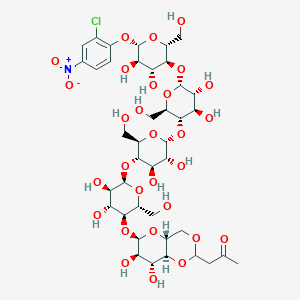

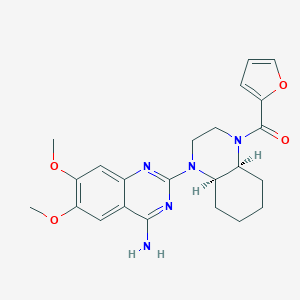

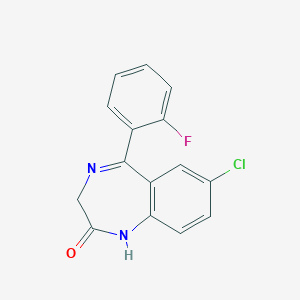

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)

![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)

![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)